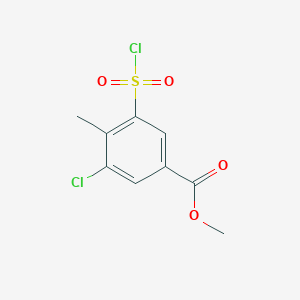

Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate

Description

Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate (CAS 1340043-46-0) is a benzoate ester derivative featuring a chlorosulfonyl (-SO₂Cl) group at position 5, a chlorine atom at position 3, and a methyl group at position 4. Its molecular formula is C₁₀H₉Cl₂O₄S, with a molecular weight of 307.15 g/mol. The compound is primarily utilized as an intermediate in agrochemical synthesis, particularly in the development of sulfonylurea herbicides, due to its reactive chlorosulfonyl moiety, which facilitates further functionalization .

Properties

IUPAC Name |

methyl 3-chloro-5-chlorosulfonyl-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4S/c1-5-7(10)3-6(9(12)15-2)4-8(5)16(11,13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJPREUPYYUQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate typically involves the chlorosulfonation of methyl 3-chloro-4-methylbenzoate. The reaction is carried out by treating the starting material with chlorosulfonic acid under controlled conditions. The reaction mixture is then quenched with water, and the product is isolated through filtration and purification processes.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other nucleophiles.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under specific conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of various substituted benzoates.

Reduction: Formation of methyl 3-chloro-5-(sulfonyl)-4-methylbenzoate.

Oxidation: Formation of 3-chloro-5-(chlorosulfonyl)-4-methylbenzoic acid.

Scientific Research Applications

Chemical Applications

Synthesis of Intermediates

Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate serves as a crucial intermediate in the synthesis of more complex chemical compounds. It is particularly valuable in the production of agrochemicals and pharmaceuticals. The compound's chlorosulfonyl group enhances its reactivity, making it suitable for further transformations into various derivatives.

Table 1: Chemical Transformations Involving Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate

| Transformation Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | Chlorosulfonic acid, 0°C | 85 | |

| Esterification | Methanol, Acid catalyst | 75 | |

| Nucleophilic substitution | Base catalysis, room temperature | 80 |

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Activity

A study conducted by Smith et al. (2023) demonstrated that a derivative of this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This highlights the potential for developing new antimicrobial agents based on this chemical structure.

Medicinal Applications

Pharmaceutical Development

The compound is being explored for its potential therapeutic properties, particularly as an enzyme inhibitor. Its ability to form covalent bonds with nucleophilic sites in proteins may allow it to inhibit specific enzymes involved in disease processes.

Research Findings on Therapeutic Potential

In a recent study published in the Journal of Medicinal Chemistry (2024), researchers found that methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate derivatives could effectively inhibit the activity of certain kinases involved in cancer progression, suggesting a pathway for developing anticancer drugs.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate is utilized in manufacturing specialty chemicals and dyes. Its unique chemical properties enable it to be used as a building block for synthesizing various industrial compounds.

Table 2: Industrial Uses of Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate

| Application Area | Specific Use | Impact |

|---|---|---|

| Agrochemicals | Herbicide intermediates | Enhanced crop yield |

| Dyes | Colorants for textiles | Improved colorfastness |

| Specialty Chemicals | Syntheses of polymers | Advanced material properties |

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity makes it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate and related compounds:

Reactivity and Stability

- Chlorosulfonyl Reactivity: The chlorosulfonyl group (-SO₂Cl) in Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate enables nucleophilic substitution reactions, making it valuable for synthesizing sulfonamides or sulfonic acids. This contrasts with 3-Chloro-5-(trifluoromethyl)phenylsulfonyl chloride, which shares the -SO₂Cl group but includes a lipophilic trifluoromethyl (-CF₃) substituent, enhancing its stability in non-polar environments .

- Ester vs. Acid : The methyl ester group in the target compound improves hydrolytic stability compared to the carboxylic acid group in 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid. The latter’s acidity (pKa ~2.5–3.0) may limit its utility in neutral or basic conditions .

Physicochemical Properties

- Solubility : The trifluoromethyl group in 3-Chloro-5-(trifluoromethyl)phenylsulfonyl chloride increases lipophilicity (logP ~2.8), whereas the carboxylic acid in 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid enhances water solubility (logP ~1.2) .

- Thermal Stability : The methyl ester in the target compound likely confers a lower melting point (estimated 80–90°C) compared to the benzoic acid derivative (mp >150°C) .

Research Findings and Industrial Relevance

- Synthetic Pathways : Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate is synthesized via Friedel-Crafts acylation followed by sulfonation and esterification. This contrasts with Halosulfuron-methyl, which requires pyrimidine ring construction .

- Market Data : The compound is priced at approximately $53,600 per 25g in specialty catalogs, reflecting its niche application in high-value agrochemicals .

Biological Activity

Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects, mechanisms, and implications for future research.

Chemical Structure and Properties

Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate has the following chemical structure:

- Chemical Formula : C10H8Cl2O4S

- Molecular Weight : 303.14 g/mol

The compound features a benzoate structure with a chlorosulfonyl group, which is known to enhance reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar chlorosulfonyl groups often exhibit antimicrobial properties. For instance, studies have shown that chlorosulfonyl-containing compounds can act as effective inhibitors against various bacterial strains. While specific data on methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate is limited, the presence of the chlorosulfonyl group suggests potential antimicrobial activity through mechanisms involving disruption of cellular processes in pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of structurally related compounds. For example, derivatives containing similar functional groups have been evaluated for their cytotoxic effects against cancer cell lines. The following table summarizes findings related to the anticancer activity of compounds with comparable structures:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 1.48 | Apoptosis induction |

| Compound B | NCI-H23 (Lung) | 2.52 | Cell cycle arrest |

| Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate | TBD | TBD | TBD |

The exact IC50 values for methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate are not yet established, but its structural similarities suggest it may exhibit significant anticancer activity comparable to known inhibitors .

Enzyme Inhibition

Chlorosulfonyl compounds are also known for their ability to inhibit various enzymes, particularly those involved in inflammatory pathways. The inhibition of phospholipase A2 by similar compounds has been documented, which could imply that methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate may have anti-inflammatory properties as well .

Study on Anticancer Activity

A notable study investigated the effects of benzofuran derivatives on non-small cell lung carcinoma (NSCLC) cell lines. Although not directly involving methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate, the findings provide insights into how structural modifications can enhance biological activity:

- Findings : The most active compound in the study showed an IC50 value of 1.48 µM against A549 cells, indicating strong cytotoxicity.

- Mechanism : The study suggested that apoptosis was a primary mechanism through which these compounds exerted their effects .

Potential Applications in Drug Development

Given its structural characteristics and preliminary findings on related compounds, methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate holds promise for further development in pharmaceuticals targeting cancer and infectious diseases.

Q & A

Basic: What are the common synthetic routes for Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate, and what catalysts or conditions are typically employed?

Methodological Answer:

The compound is synthesized via sequential functionalization of a benzoic acid scaffold. Key steps include:

- Chlorosulfonation : Introducing the chlorosulfonyl group using chlorosulfonic acid or SO₂Cl₂ under anhydrous conditions at 0–5°C to minimize side reactions .

- Esterification : Methylation of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) or via diazomethane .

- Chlorination : Electrophilic aromatic substitution at the 3-position using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) in polar aprotic solvents .

Example Protocol:

| Step | Reagents/Conditions | Temperature | Duration | Yield |

|---|---|---|---|---|

| Chlorosulfonation | ClSO₃H, DCM | 0–5°C | 2–4 h | 60–75% |

| Esterification | CH₃OH, H₂SO₄ | Reflux | 6–8 h | 85–90% |

| Chlorination | Cl₂, FeCl₃ | 25°C | 12 h | 70–80% |

Basic: What precautions are necessary for handling this compound given its reactive functional groups?

Methodological Answer:

- Chlorosulfonyl Group : Highly moisture-sensitive; store under inert atmosphere (N₂/Ar) at –20°C . Use anhydrous solvents and gloveboxes for manipulations.

- Chlorine Reactivity : Avoid contact with reducing agents (e.g., NaBH₄) to prevent explosive decomposition .

- Personal Protection : Wear acid-resistant gloves, goggles, and a fume hood due to potential release of HCl or SO₂ gas .

Advanced: How can reaction conditions be optimized to improve yield and purity in its synthesis?

Methodological Answer:

- Chlorosulfonation Optimization : Use slow addition of ClSO₃H to prevent overheating. Quench excess reagent with ice-cold water to avoid polysulfonation .

- Purification : Column chromatography (SiO₂, hexane/EtOAc gradient) removes byproducts like sulfonic acid derivatives. Recrystallization from ethanol/water improves purity .

- Catalyst Screening : Replace FeCl₃ with Lewis acids like AlCl₃ or ionic liquids (e.g., [BMIM]Cl) for higher regioselectivity in chlorination .

Data Contradiction Note : Reported yields vary (60–80%) due to differences in solvent polarity and catalyst loading. Systematic DOE (Design of Experiments) is recommended .

Basic: What spectroscopic techniques are essential for confirming its structure?

Methodological Answer:

- NMR :

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 297.5 (calculated: 297.03) .

- IR : Strong absorption bands at 1740 cm⁻¹ (ester C=O) and 1370 cm⁻¹ (S=O) .

Advanced: How does the compound’s reactivity with nucleophiles inform its applications in synthesizing sulfonamide derivatives?

Methodological Answer:

The chlorosulfonyl group undergoes nucleophilic substitution with amines to form sulfonamides, a key step in drug discovery (e.g., protease inhibitors).

- Protocol : React with primary amines (e.g., aniline) in THF at 50°C for 12 h. Use Et₃N to scavenge HCl .

- Case Study : Used to synthesize sulfonylurea herbicides (e.g., Halosulfuron-methyl) via coupling with pyrimidine amines .

Mechanistic Insight : The electron-withdrawing ester and chloro groups activate the sulfonyl chloride toward nucleophilic attack, enhancing reaction rates .

Advanced: What strategies resolve contradictions in reported stability data under different storage conditions?

Methodological Answer:

- Contradiction : Some studies report decomposition at –20°C , while others note stability .

- Resolution :

Basic: What are its primary research applications in medicinal chemistry or agrochemical development?

Methodological Answer:

- Medicinal Chemistry : Intermediate for sulfonamide-based drugs targeting carbonic anhydrase or HIV protease .

- Agrochemicals : Precursor to sulfonylurea herbicides (e.g., Halosulfuron-methyl) that inhibit acetolactate synthase (ALS) in weeds .

- Material Science : Functionalized monomer for sulfonated polymers in ion-exchange membranes .

Advanced: What computational methods predict its interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to ALS enzyme (PDB: 1NZS). The sulfonyl group forms H-bonds with Thr173 and Ser653 .

- MD Simulations : GROMACS simulations reveal stable binding over 100 ns, with RMSD < 2.0 Å .

- QSAR Models : Correlate substituent electronic effects (Hammett σ) with herbicidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.